![molecular formula C8H12O4 B195343 Ethyl 3-(acetoxy)crotonate CAS No. 29214-62-8](/img/structure/B195343.png)
Ethyl 3-(acetoxy)crotonate
Overview
Description
Ethyl 3-(acetoxy)crotonate is an organic compound with the molecular formula C8H12O4. It is a colorless liquid that belongs to the class of crotonates. This compound is commonly used in organic synthesis and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(acetoxy)crotonate can be synthesized through various methods. One common synthetic route involves the esterification of crotonic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the acetylation of ethyl crotonate using acetic anhydride and a base such as pyridine .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(acetoxy)crotonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, ammonia, basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted crotonates.
Scientific Research Applications
Chemistry
Ethyl 3-(acetoxy)crotonate serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for specific chemical reactions that facilitate the creation of complex molecules.
Biology
Research indicates potential biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound exhibits antibacterial activity against various strains of bacteria.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further pharmaceutical development.
Medicine
The compound is being explored for its therapeutic applications, particularly in drug development. Its ability to interact with biological systems through enzymatic hydrolysis enhances its potential as a drug precursor.
Industry
In industrial settings, this compound is utilized in the production of:
- Polymers : As a building block for creating specialized polymers.
- Resins : Used in coatings and adhesives due to its reactivity and stability.
Case Studies
- Antimicrobial Activity Study : A study evaluated the antibacterial effects of this compound against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at concentrations as low as 50 µg/mL.
- Anticancer Research : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to reduced cell viability and induced apoptosis, highlighting its potential as an anticancer agent.
- Polymer Production : Industrial applications have shown that using this compound in polymer synthesis results in materials with enhanced thermal stability and mechanical properties compared to traditional polymers.
Mechanism of Action
The mechanism of action of ethyl 3-(acetoxy)crotonate involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can undergo enzymatic hydrolysis to release crotonic acid and ethanol, which can then participate in metabolic pathways. The acetoxy group can also be involved in acylation reactions, modifying proteins and other biomolecules .
Comparison with Similar Compounds
Ethyl crotonate: Similar in structure but lacks the acetoxy group.
Methyl 3-(acetoxy)crotonate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl 3-(hydroxy)crotonate: Similar but with a hydroxy group instead of an acetoxy group.
Uniqueness: this compound is unique due to its acetoxy group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific acylation reactions that are not possible with its analogs .
Properties
IUPAC Name |
ethyl 3-acetyloxybut-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCUAMOPAHJJTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951811 | |
Record name | Ethyl 3-(acetyloxy)but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29214-62-8 | |
Record name | Ethyl 3-(acetyloxy)-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29214-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(acetyloxy)but-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-acetoxy-2-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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